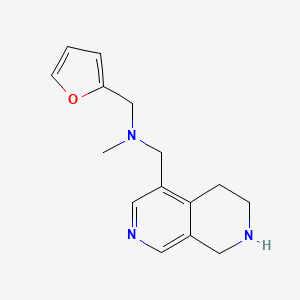
1-(Furan-2-yl)-N-methyl-N-((5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Furan-2-yl)-N-methyl-N-((5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl)methanamine is a complex organic compound that features a furan ring, a naphthyridine ring, and a methylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-yl)-N-methyl-N-((5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl)methanamine typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Synthesis of the Naphthyridine Ring: The naphthyridine ring can be prepared via the condensation of appropriate diamines with diketones under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the furan and naphthyridine rings with N-methylmethanamine using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(Furan-2-yl)-N-methyl-N-((5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl)methanamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The naphthyridine ring can be reduced to form tetrahydronaphthyridines.
Substitution: The methylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Tetrahydronaphthyridines and related compounds.
Substitution: Various substituted amines and amides.
Aplicaciones Científicas De Investigación
1-(Furan-2-yl)-N-methyl-N-((5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl)methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(Furan-2-yl)-N-methyl-N-((5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl)methanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and naphthyridine rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions that contribute to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1-(Furan-2-yl)-N-methylmethanamine: Lacks the naphthyridine ring, making it less complex.
N-methyl-N-((5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl)methanamine:
Uniqueness
1-(Furan-2-yl)-N-methyl-N-((5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl)methanamine is unique due to the presence of both the furan and naphthyridine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for a wide range of interactions and applications that are not possible with simpler compounds.
Propiedades
IUPAC Name |
1-(furan-2-yl)-N-methyl-N-(5,6,7,8-tetrahydro-2,7-naphthyridin-4-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-18(11-14-3-2-6-19-14)10-13-9-17-8-12-7-16-5-4-15(12)13/h2-3,6,8-9,16H,4-5,7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALLHIOFQBPPHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)CC2=C3CCNCC3=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














